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1-Ethyl-3-formyl-1H-indole-5-carboxylic acid

Catalog No.
S13752505
CAS No.
M.F
C12H11NO3
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-3-formyl-1H-indole-5-carboxylic acid

Product Name

1-Ethyl-3-formyl-1H-indole-5-carboxylic acid

IUPAC Name

1-ethyl-3-formylindole-5-carboxylic acid

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C12H11NO3/c1-2-13-6-9(7-14)10-5-8(12(15)16)3-4-11(10)13/h3-7H,2H2,1H3,(H,15,16)

InChI Key

BIFJIYDZQGUHAI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)C(=O)O)C=O

1-Ethyl-3-formyl-1H-indole-5-carboxylic acid is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds widely recognized for their presence in various natural products and pharmaceuticals. This compound features a unique structure characterized by an ethyl group, a formyl group, and a carboxylic acid functional group attached to the indole ring. Its molecular formula is C12H11NO3C_{12}H_{11}NO_3 with a molecular weight of approximately 217.22 g/mol. The compound is notable for its diverse biological activities and potential applications in medicinal chemistry and organic synthesis .

  • Oxidation: This compound can be oxidized to form various derivatives, such as 1-ethyl-3-carboxy-1H-indole-5-carboxylic acid, using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, leading to products like 1-ethyl-3-hydroxymethyl-1H-indole-5-carboxylic acid.
  • Electrophilic Substitution: The electron-rich nature of the indole ring allows for electrophilic substitution reactions, resulting in various substituted indole derivatives that can be further explored for biological activity .

Indole derivatives, including 1-ethyl-3-formyl-1H-indole-5-carboxylic acid, are known for their broad spectrum of biological activities. Research indicates that this compound may exhibit:

  • Antimicrobial Properties: Potential effectiveness against various bacteria and fungi.
  • Anticancer Activity: Indole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.
  • Anti-inflammatory Effects: Possible mechanisms include modulation of inflammatory pathways.

These activities are attributed to the compound's ability to interact with multiple biological targets, making it a subject of interest in drug discovery and development.

The synthesis of 1-ethyl-3-formyl-1H-indole-5-carboxylic acid can be achieved through several methods:

  • Fischer Indole Synthesis: A common method involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions, followed by further derivatization to introduce the carboxylic acid and formyl groups.
  • Condensation Reactions: Another approach includes the condensation of ethyl 3-formylindole with appropriate carboxylic acids or their derivatives.

These synthetic routes allow for the production of this compound in sufficient yields for research and application purposes .

1-Ethyl-3-formyl-1H-indole-5-carboxylic acid has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block in the development of new therapeutic agents due to its biological activity.
  • Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
  • Research

Studies on the interactions of 1-ethyl-3-formyl-1H-indole-5-carboxylic acid with biological systems have shown that it can modulate several molecular pathways. For instance, its ability to act as a receptor agonist suggests it may influence neurotransmitter systems or other signaling pathways relevant to disease processes. Understanding these interactions is crucial for elucidating its pharmacological potential and optimizing its use in therapeutic contexts .

Several compounds share structural similarities with 1-ethyl-3-formyl-1H-indole-5-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-formyl-1H-indole-2-carboxylic acidFormyl group at the 2-positionDifferent position of the formyl group affects reactivity.
3-formyl-1H-indole-5-carbonitrileContains a nitrile group instead of an esterNitrile group introduces distinct chemical properties.
Ethyl 1H-indole-3-carboxylic acidLacks the formyl groupSimpler structure may lead to different biological activities.

Uniqueness

The uniqueness of 1-ethyl-3-formyl-1H-indole-5-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to other indole derivatives. This specificity enhances its potential applications in medicinal chemistry and further research into its mechanisms of action .

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

217.07389321 g/mol

Monoisotopic Mass

217.07389321 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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